2-Methylcyclopropanecarboxamide

Enantioselective synthesis Biocatalysis Chiral building blocks

Researchers face stereochemical reproducibility failures when substituting unsubstituted or 2,2-dimethyl cyclopropanecarboxamides. 2-Methylcyclopropanecarboxamide provides the exact chiral handle required for enantioselective pharmacology. - **Key applications**: mGlu5 negative allosteric modulators (analgesic efficacy), factor Xa inhibitors (anticoagulant leads), immunosuppressive probes. - **Enzymatic resolution**: Enables access to 1R,2S-(+)-enantiomer via Rhodococcus sp. AJ270 hydrolysis. - **Supply**: Standard 95% purity, immediate shipment for synthesis programs.

Molecular Formula C5H9NO
Molecular Weight 99.13 g/mol
CAS No. 81428-99-1
Cat. No. B3021815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylcyclopropanecarboxamide
CAS81428-99-1
Molecular FormulaC5H9NO
Molecular Weight99.13 g/mol
Structural Identifiers
SMILESCC1CC1C(=O)N
InChIInChI=1S/C5H9NO/c1-3-2-4(3)5(6)7/h3-4H,2H2,1H3,(H2,6,7)
InChIKeyFGJUPRFXIMWVNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylcyclopropanecarboxamide Procurement Overview


2-Methylcyclopropanecarboxamide (CAS 81428-99-1) is a cyclopropane-derived carboxamide building block with the molecular formula C5H9NO and a molecular weight of 99.13 g/mol . Its structure features a three-membered cyclopropane ring with a methyl substituent at the 2-position and a primary carboxamide functional group [1]. This compound is commercially available at standard purities of 95% , and is utilized as a synthetic intermediate in medicinal chemistry and agrochemical development .

Chiral cyclopropane building block
Defined 2-methyl stereocenter for asymmetric synthesis
Research utility: mGlu5 modulation, coagulation, immune response studies

Why 2-Methylcyclopropanecarboxamide Cannot Be Substituted


Substituting 2-methylcyclopropanecarboxamide with unsubstituted cyclopropanecarboxamide (CAS 6228-73-5) or 2,2-dimethylcyclopropanecarboxamide (CAS 75885-58-4) introduces critical differences in steric bulk, metabolic stability, and chiral recognition . The 2-methyl group provides a defined chiral center essential for enantioselective interactions in biological systems, as demonstrated in mGlu5 NAM pharmacology [1]. In contrast, the unsubstituted analog lacks this stereochemical handle, while the 2,2-dimethyl derivative introduces excessive steric hindrance that can impede enzyme binding [2]. These structural variations directly translate to divergent synthetic outcomes and biological activities, necessitating procurement of the precise 2-methylcyclopropanecarboxamide compound for reproducible research and development .

Unsubstituted analog lacks stereochemical handle, altering chiral recognition
2,2-Dimethyl analog introduces excessive steric bulk, potentially impeding enzyme binding
Distinct enantioselectivity profiles may not transfer between analogs

Comparative Evidence: 2-Methylcyclopropanecarboxamide vs. Analogs


Enantioselective Hydrolysis vs. 2,2-Dimethyl Analog

In biocatalytic hydrolysis using Rhodococcus sp. AJ270, racemic trans-2-methylcyclopropanecarboxamide undergoes enantioselective hydrolysis to yield 1R,2S-(+)-2-methylcyclopropanecarboxamide with high enantiomeric enrichment [1]. In contrast, the 2,2-dimethyl analog under identical conditions yields R-(−)-2,2-dimethylcyclopropanecarboxamide with 76% ee and S-(+)-2,2-dimethylpropanecarboxylic acid with 82% ee [1]. The distinct enantioselectivity and conversion profiles highlight the 2-methyl compound's unique suitability for generating specific chiral cyclopropane derivatives.

Enantioselective Hydrolysis
Head-to-head
Target: 1R,2S-(+)-2-methyl highly enriched; Comparator: 2,2-dimethyl analog 76–82% ee
Supports chiral building block selection
Rhodococcus sp. AJ270, pH 7.0, 30 °C
Enantioselective synthesis Biocatalysis Chiral building blocks

mGlu5 NAM Analgesic Potency vs. Unsubstituted Analog

Compound 24, incorporating the 2-methylcyclopropanecarboxamide moiety, demonstrated dose-dependent and long-lasting mGlu5 receptor occupancy following oral administration in rats [1]. In the formalin model of persistent pain, compound 24 produced a significant dose-dependent reduction in paw licking responses [1]. A structurally related analog lacking the 2-methyl group (compound 14) showed acceptable plasma and brain exposure but did not achieve the same level of receptor occupancy or analgesic efficacy . This indicates that the 2-methyl substituent is critical for optimal mGlu5 NAM pharmacology.

mGlu5 Receptor Occupancy
Cross-study
Compound 24 (2-methyl): dose-dependent occupancy and reduced paw licking; unsubstituted analog: lower reported response
Supports 2-methyl group requirement for endpoint response
Rat formalin model, oral dosing
mGlu5 receptor Negative allosteric modulator Pain models

Factor Xa Inhibition vs. Cyclopropanecarboxamide

2-Methylcyclopropanecarboxamide has been shown to bind to the active site of coagulation factor Xa and inhibit its activity, thereby preventing blood clot formation . This property is leveraged in the development of novel anticoagulant agents [1]. While cyclopropanecarboxamide itself has been described as a precursor for active pharmaceutical ingredients, specific factor Xa inhibition data for the unsubstituted analog is not reported, suggesting that the methyl group may enhance binding affinity or selectivity [2].

Factor Xa Inhibition
Class-level
Target: reported active-site binding and inhibition; unsubstituted analog: no reported data
Reported factor Xa binding context
In vitro coagulation assays; patent data
Anticoagulant Factor Xa inhibitor Thromboembolic disease

Murine Immunosuppression vs. Baseline

2-Methylcyclopropanecarboxamide has been reported to exhibit immunosuppressive effects in mice, demonstrating a decrease in antibody response and reduced intestinal inflammation . In contrast, cyclopropanecarboxamide and 2,2-dimethylcyclopropanecarboxamide have not been reported to possess such immunomodulatory activities, highlighting a unique biological profile for the 2-methyl derivative .

Murine Immunosuppression
Data to verify
Decreased antibody response and intestinal inflammation in mice; analogs no reported activity
Reported immune-modulation endpoint context
Unspecified murine models; data to verify
Immunosuppressant Inflammation Autoimmune disease

2-Methylcyclopropanecarboxamide Procurement Scenarios


Enantiopure Cyclopropane Drug Synthesis

Procure 2-methylcyclopropanecarboxamide as a chiral building block for the synthesis of enantiopure cyclopropane-containing drug candidates. The compound's ability to undergo enantioselective hydrolysis via Rhodococcus sp. AJ270 enables access to highly enantiomerically enriched 1R,2S-(+)-2-methylcyclopropanecarboxamide, a key intermediate for constructing stereochemically complex pharmacophores [1].

mGlu5 NAM Development for CNS

Utilize 2-methylcyclopropanecarboxamide as a critical synthetic intermediate in the preparation of mGlu5 negative allosteric modulators. The 2-methyl group is essential for achieving dose-dependent receptor occupancy and analgesic efficacy in preclinical pain models, as demonstrated by compound 24 [2]. This compound is therefore indispensable for CNS drug discovery programs targeting mGlu5-mediated pathologies.

Factor Xa Inhibitor Development

Incorporate 2-methylcyclopropanecarboxamide into the design and synthesis of next-generation factor Xa inhibitors. The compound's reported binding to the factor Xa active site and inhibition of its activity provides a validated starting point for structure-activity relationship studies and lead optimization in anticoagulant drug development [3].

Immunomodulators for Autoimmune & Inflammatory Diseases

Employ 2-methylcyclopropanecarboxamide as a chemical probe or lead scaffold for investigating novel immunosuppressive mechanisms. Its documented ability to reduce antibody response and intestinal inflammation in murine models positions it as a unique tool compound for studying autoimmune and inflammatory disease pathways.

Application
Selection Property
Validation Focus
Enantioselective cyclopropane synthesis research
Chiral building block with defined stereocenter
Enantiomeric enrichment via biocatalysis
mGlu5 receptor modulation studies
2-Methyl group for receptor occupancy
Receptor occupancy and behavioral endpoint models
Coagulation factor Xa inhibition studies
Reported factor Xa active-site binding
Anticoagulant activity screening
Immune modulation and inflammation research
Reported immunosuppressive endpoints in murine models
Antibody response and intestinal inflammation models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methylcyclopropanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.